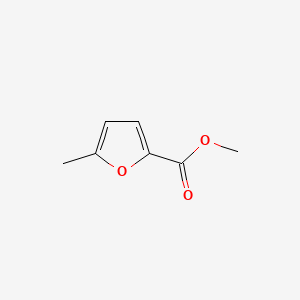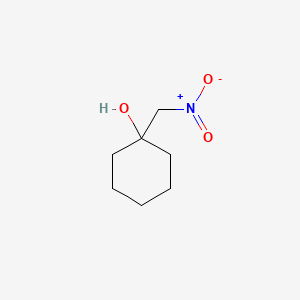
1,3,5-Triethynylbenzol
Übersicht
Beschreibung
1,3,5-Triethynylbenzene: is an organic compound with the molecular formula C12H6 . It is characterized by the presence of three ethynyl groups attached to a benzene ring at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triethynylbenzene has several applications in scientific research:
Graphene Synthesis: It is used as a carbon precursor for the synthesis of graphene on rhodium surfaces.
Transition Metal Complexes: Acts as a connecting unit for various transition metal building blocks, facilitating the construction of complex molecular architectures.
Porous Organic Polymers: Utilized in the preparation of porous organic polymers for applications in dye adsorption and environmental remediation.
Wirkmechanismus
Target of Action
The primary target of 1,3,5-Triethynylbenzene (TEB) is the synthesis of graphene . TEB is used as a carbon precursor for graphene synthesis on Rhodium (Rh 111) . The role of TEB in this process is to provide the carbon atoms necessary for the formation of graphene .
Mode of Action
TEB interacts with its target through a process involving π–d orbital hybridization between TEB and Rh (111) . This interaction can occur through two synthesis pathways: room-temperature adsorption followed by a temperature-programmed annealing or direct annealing to target growth temperature under ultrahigh vacuum conditions . In the former growth pathway, the benzene ring of the TEB unit is expected to be maintained throughout the whole annealing process .
Biochemical Pathways
The biochemical pathway affected by TEB involves the synthesis of graphene . During this process, several-molecule oligomers and graphene nanoclusters are detected to be the crucial intermediates through stepwise annealing . The synthesis of graphene using TEB usually results in fewer domain boundaries and defects, probably due to sufficient diffusion and rearrangement of carbon precursors .
Result of Action
The result of TEB’s action is the synthesis of high-quality graphene . Graphene synthesized via TEB usually possesses fewer domain boundaries and defects than those synthesized via other methods . This is likely due to the sufficient diffusion and rearrangement of carbon precursors during the synthesis process .
Action Environment
The action of TEB is influenced by environmental factors such as temperature and vacuum conditions . For instance, the synthesis of graphene using TEB requires ultrahigh vacuum conditions . Additionally, the annealing process can be performed at room temperature or at a target growth temperature . These environmental factors play a crucial role in the efficacy and stability of TEB’s action.
Biochemische Analyse
Biochemical Properties
1,3,5-Triethynylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of graphene. It acts as a carbon precursor in the formation of graphene on rhodium surfaces. The interaction between 1,3,5-Triethynylbenzene and rhodium involves π–d orbital hybridization, which facilitates the formation of high-quality graphene at relatively low temperatures . Additionally, 1,3,5-Triethynylbenzene interacts with various transition metal complexes, forming stable compounds that are useful in catalysis and materials science .
Cellular Effects
The effects of 1,3,5-Triethynylbenzene on cellular processes are primarily related to its role in the synthesis of graphene. The compound’s interaction with rhodium surfaces leads to the formation of graphene nanoclusters, which can influence cell function by providing a substrate for cell growth and differentiation . Furthermore, the presence of 1,3,5-Triethynylbenzene in cellular environments can affect cell signaling pathways and gene expression by altering the local chemical environment and providing a scaffold for molecular interactions .
Molecular Mechanism
At the molecular level, 1,3,5-Triethynylbenzene exerts its effects through π–d orbital hybridization with rhodium surfaces. This interaction facilitates the adsorption of 1,3,5-Triethynylbenzene onto the rhodium surface, followed by temperature-programmed annealing to form graphene. The benzene ring of 1,3,5-Triethynylbenzene remains intact during this process, leading to the formation of high-quality graphene with fewer defects . Additionally, 1,3,5-Triethynylbenzene can form stable complexes with transition metals, which can act as catalysts in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Triethynylbenzene change over time, particularly during the synthesis of graphene. The compound’s stability and degradation are influenced by the annealing temperature and the presence of rhodium surfaces. Over time, 1,3,5-Triethynylbenzene undergoes stepwise annealing, leading to the formation of graphene nanoclusters and oligomers . Long-term effects on cellular function include the potential for graphene substrates to support cell growth and differentiation, providing a stable environment for cellular processes .
Dosage Effects in Animal Models
The effects of 1,3,5-Triethynylbenzene in animal models vary with different dosages. At low doses, the compound may not exhibit significant toxic effects, while higher doses could lead to adverse effects such as cellular toxicity and disruption of normal cellular functions . Threshold effects observed in studies indicate that there is a dosage range within which 1,3,5-Triethynylbenzene can be safely used without causing significant harm to the organism .
Metabolic Pathways
1,3,5-Triethynylbenzene is involved in metabolic pathways related to its role as a carbon precursor in graphene synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of graphene on rhodium surfaces. This process involves the stepwise annealing of 1,3,5-Triethynylbenzene, leading to the formation of graphene nanoclusters and oligomers . The metabolic flux and metabolite levels are influenced by the presence of 1,3,5-Triethynylbenzene, which can alter the local chemical environment and affect cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,3,5-Triethynylbenzene is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its effects on cellular processes . The transport and distribution of 1,3,5-Triethynylbenzene are influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 1,3,5-Triethynylbenzene is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can affect the activity and function of 1,3,5-Triethynylbenzene, as it interacts with biomolecules within these compartments . The presence of 1,3,5-Triethynylbenzene in specific subcellular locations can influence cellular processes such as gene expression, signaling pathways, and metabolic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Triethynylbenzene can be synthesized through several methods, one of which involves the Sonogashira-Hagihara cross-coupling reaction . This reaction typically uses 1,3,5-tribromobenzene and trimethylsilylacetylene as starting materials, with palladium(0) catalyst and copper(I) iodide as co-catalysts. The reaction is carried out in the presence of a base such as triethylamine under an inert atmosphere .
Industrial Production Methods: In industrial settings, the synthesis of 1,3,5-Triethynylbenzene may involve large-scale Sonogashira coupling reactions with optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Triethynylbenzene undergoes various chemical reactions, including:
Addition Reactions: The ethynyl groups can participate in addition reactions, such as with ammonium persulfate to introduce thiol groups onto the benzene ring.
Hydrogenation Reactions: Catalytic hydrogenation of 1,3,5-Triethynylbenzene can convert it into 1,3,5-triethylbenzene , an aromatic hydrocarbon.
Oxidation Reactions: Oxidation using reagents like potassium permanganate can yield corresponding aromatic ketones.
Common Reagents and Conditions:
Ammonium persulfate: for addition reactions.
Palladium catalysts: for hydrogenation.
Potassium permanganate: for oxidation.
Major Products:
1,3,5-Triethylbenzene: from hydrogenation.
Aromatic ketones: from oxidation.
Vergleich Mit ähnlichen Verbindungen
- 1,3,5-Triethylbenzene
- 1,3,5-Triscarboxyphenylethynylbenzene
- 1,3,5-Tribromobenzene
Comparison: 1,3,5-Triethynylbenzene is unique due to its three ethynyl groups, which provide distinct reactivity and structural properties compared to other similar compounds. For instance, 1,3,5-Triethylbenzene lacks the ethynyl groups, making it less reactive in addition and cross-coupling reactions1,3,5-Triscarboxyphenylethynylbenzene has additional carboxyl groups, which can influence its solubility and reactivity in different chemical environments .
Eigenschaften
IUPAC Name |
1,3,5-triethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6/c1-4-10-7-11(5-2)9-12(6-3)8-10/h1-3,7-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRMMTYSQSIGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C#C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88666-89-1 | |
| Record name | Benzene, 1,3,5-triethynyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88666-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00226581 | |
| Record name | Benzene, 1,3,5-triethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7567-63-7 | |
| Record name | Benzene, 1,3,5-triethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007567637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3,5-triethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7567-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















